![molecular formula C6H3LiN4O2 B2531172 锂;[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸盐 CAS No. 2408970-04-5](/img/structure/B2531172.png)

锂;[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

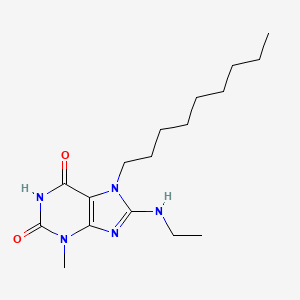

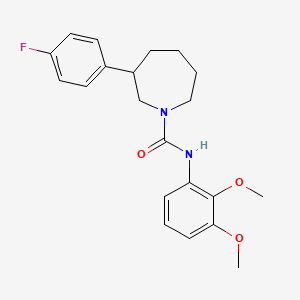

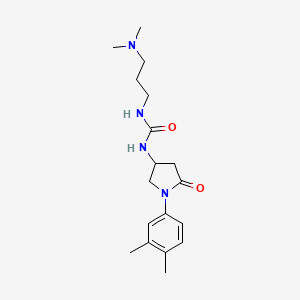

“Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound with the CAS Number: 2408970-04-5 . It has a molecular weight of 170.06 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

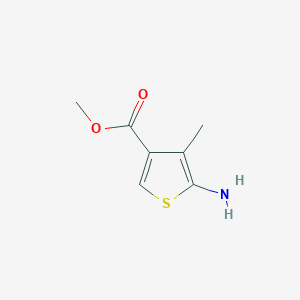

A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo [1,5- a ]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented . The selective reduction of 1,2,4-triazolo- [1,5- a ]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido [3,4- е ] [1,2,4]triazolo [1,5- a ]pyrimidinecarboxylates was demonstrated .Molecular Structure Analysis

The molecular formula of “Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is C6H3LiN4O2 . The average mass is 170.055 Da and the monoisotopic mass is 170.041611 Da .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical and Chemical Properties Analysis

“Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a powder . It has a molecular weight of 170.06 . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

杂环化合物的合成

[1,2,4]三唑并[1,5-a]嘧啶部分是合成杂环化合物中的关键结构 . 它用于从烯胺腈通过微波介导的无催化剂合成1,2,4-三唑并[1,5-a]吡啶 . 这种方法展示了广泛的底物范围和良好的官能团耐受性 .

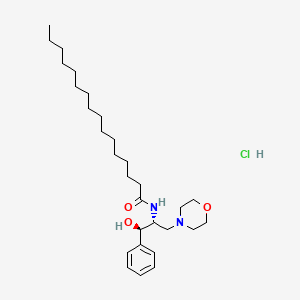

药物和药学化学

含有氮的杂环化合物如[1,2,4]三唑并[1,5-a]嘧啶存在于许多天然产物中,表现出巨大的生物活性 . 它们通常存在于药物和生物活性化合物中 .

抗肿瘤活性

含有[1,2,4]三唑并[1,5-a]嘧啶部分的多环体系被报道为抗肿瘤 . 它们可用于治疗各种类型的癌症 .

阿尔茨海默病的治疗

含有[1,2,4]三唑并[1,5-a]嘧啶部分的化合物可用于治疗阿尔茨海默病 .

失眠治疗

抗病毒和抗真菌应用

由于其结构与核碱基相似,这些化合物可能充当代谢物,因此它们可用作抗病毒和抗真菌剂 .

心血管血管扩张剂

发现[1,2,4]三唑并[1,5-a]嘧啶可作为心血管血管扩张剂 .

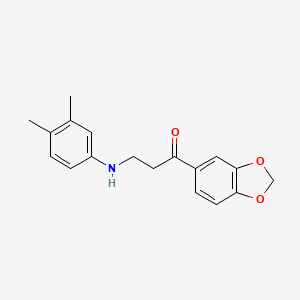

抗炎和镇痛应用

作用机制

Target of Action

These include various enzymes and receptors, and they have shown a wide range of pharmacological activities such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Mode of Action

[1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with their targets in a variety of ways, often acting as inhibitors .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities demonstrated by [1,2,4]triazolo[1,5-a]pyrimidines, it’s likely that multiple pathways could be involved .

Result of Action

[1,2,4]triazolo[1,5-a]pyrimidines have been found to have a variety of effects, depending on their specific structure and the targets they interact with .

安全和危害

未来方向

The potential of 1,2,4-triazolo [1,5- a ]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

生化分析

Biochemical Properties

Compounds within the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related 1,2,4-triazolo[1,5-a]pyrimidine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2.Li/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAQRXZQXHGCBK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=NC2=NC=NN21)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)